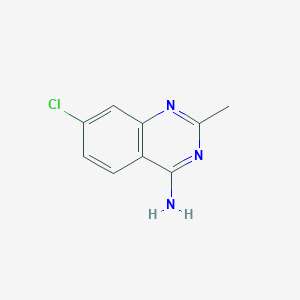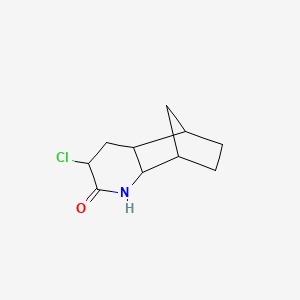![molecular formula C12H10N2O B11901181 4-Amino-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B11901181.png)
4-Amino-5H-indeno[1,2-b]pyridin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5H-indeno[1,2-b]pyridin-5-ol is a heterocyclic compound that belongs to the class of indenopyridines. This compound is characterized by its unique structure, which includes an indene ring fused to a pyridine ring, with an amino group at the 4-position and a hydroxyl group at the 5-position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5H-indeno[1,2-b]pyridin-5-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of aromatic aldehydes, enaminone, and malononitrile in a one-pot reaction . Another route includes the reaction of enaminone with arylidenemalononitriles . These reactions are usually carried out under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5H-indeno[1,2-b]pyridin-5-ol undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Chromium trioxide, t-butyl hydroperoxide.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: 5H-indeno[1,2-b]pyridin-5-ones.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: May find applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-5H-indeno[1,2-b]pyridin-5-ol involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to inhibit certain enzymes and interfere with cellular processes essential for cancer cell survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
4-Amino-5H-indeno[1,2-b]pyridin-5-ol can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridines: These compounds also have a fused ring structure and exhibit diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with potential biomedical applications.
The uniqueness of this compound lies in its specific structure and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H10N2O |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
4-amino-5H-indeno[1,2-b]pyridin-5-ol |
InChI |
InChI=1S/C12H10N2O/c13-9-5-6-14-11-7-3-1-2-4-8(7)12(15)10(9)11/h1-6,12,15H,(H2,13,14) |
Clave InChI |
BDFKQVMXOMERCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=C(C=CN=C23)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



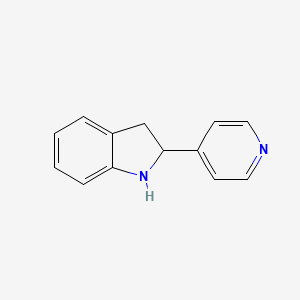
![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11901114.png)
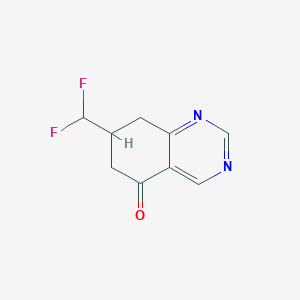
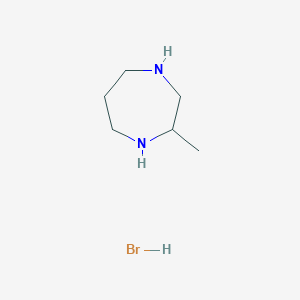
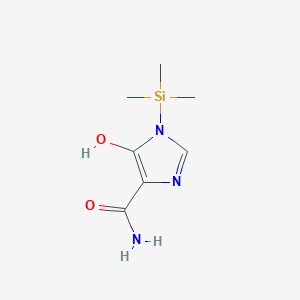
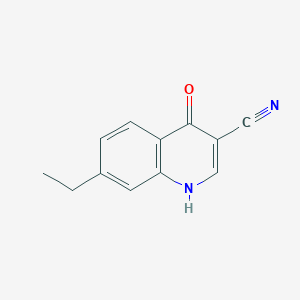

![Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-](/img/structure/B11901159.png)

